The Disruption of Lipid Biosynthesis: A Technical Guide to the Mechanism of Action of Fluazifop-Methyl on Acetyl-CoA Carboxylase
The Disruption of Lipid Biosynthesis: A Technical Guide to the Mechanism of Action of Fluazifop-Methyl on Acetyl-CoA Carboxylase
This guide provides an in-depth technical exploration of the molecular interactions between the aryloxyphenoxypropionate (AOPP) herbicide, fluazifop-methyl, and its target enzyme, acetyl-CoA carboxylase (ACCase). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical herbicidal mechanism.
Introduction: The Significance of Fatty Acid Synthesis Inhibition
Fluazifop-methyl is a post-emergence herbicide highly effective against a wide range of annual and perennial grass weeds. Its efficacy lies in its ability to selectively inhibit a crucial enzyme in plant metabolism: acetyl-CoA carboxylase (ACCase).[1][2][3] ACCase catalyzes the first committed step in de novo fatty acid biosynthesis, a pathway essential for the production of lipids.[4][5][6][7] These lipids are not only vital for energy storage but are also fundamental components of cell membranes, playing a critical role in maintaining cellular integrity and function.[4][8] By disrupting this foundational pathway, fluazifop-methyl leads to a cascade of cellular failures, ultimately resulting in the death of susceptible plants.[9]
Fluazifop is typically applied as a methyl or butyl ester, such as fluazifop-P-butyl, which enhances its uptake through the lipophilic leaf cuticle.[3][10][11] Once inside the plant, these esters are rapidly hydrolyzed to the biologically active acid form, fluazifop, which is then translocated to the sites of active growth, such as the meristems.[3][11]
The Target: Acetyl-CoA Carboxylase (ACCase)
To comprehend the mechanism of fluazifop-methyl, one must first understand its target, ACCase. Plant ACCases exist in two main isoforms, a distinction that is central to the herbicide's selectivity.[5][6][12]
-
Heteromeric (Prokaryotic-type) ACCase: Found in the plastids of most plants, this form is composed of four distinct subunits that are encoded by separate genes.[5][6][12]
-
Homomeric (Eukaryotic-type) ACCase: This form is a large, multifunctional polypeptide containing all the catalytic domains. It is found in the cytosol of all plants and also in the plastids of grasses (family Poaceae).[9][12][13]
The catalytic activity of ACCase involves a two-step reaction:
-
Biotin Carboxylase (BC) Domain: The carboxylation of a biotin prosthetic group, using bicarbonate and ATP.[7]
-
Carboxyltransferase (CT) Domain: The transfer of the carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.[7]
Malonyl-CoA then serves as the primary building block for the elongation of fatty acid chains.[14][15]
The Core Mechanism: Inhibition of the Carboxyltransferase Domain
Fluazifop and other AOPP herbicides act as potent and specific inhibitors of the homomeric, plastidial ACCase found in grasses.[9][13] Kinetic studies have demonstrated that these herbicides are non-competitive inhibitors with respect to ATP and bicarbonate, but competitive inhibitors of acetyl-CoA.[9][10] This indicates that their site of action is within the carboxyltransferase (CT) domain of the enzyme.[9][10][16]
By binding to the CT domain, fluazifop physically obstructs the binding of acetyl-CoA, thereby preventing the formation of malonyl-CoA.[9][10] This cessation of fatty acid synthesis has profound consequences for the plant:
-
Membrane Disruption: Without a supply of new fatty acids, the plant cannot build or repair cellular membranes, leading to a loss of integrity and leakage of cellular contents.[9]
-
Growth Arrest: Meristematic tissues, which are sites of rapid cell division and growth, are particularly sensitive to the inhibition of lipid synthesis. Their growth is quickly halted.[1][3]
-
Necrosis and Death: The cumulative effect of membrane failure and growth inhibition leads to visible symptoms such as discoloration, followed by necrosis and eventual plant death within a few weeks.[3]
Below is a diagram illustrating the fatty acid biosynthesis pathway and the inhibitory action of fluazifop.
Caption: Figure 1. Inhibition of ACCase by Fluazifop.
The Basis of Selectivity
The remarkable selectivity of fluazifop-methyl, being highly effective against grasses while leaving broadleaf crops unharmed, is a direct consequence of the structural differences in their ACCase enzymes.[3][9]
-
Susceptible Grasses (Poaceae): Possess the homomeric, eukaryotic-type ACCase in their plastids. This isoform is highly sensitive to inhibition by fluazifop.[9][13]
-
Tolerant Broadleaf Plants (Dicots): Utilize the heteromeric, prokaryotic-type ACCase in their plastids. This multi-subunit enzyme is structurally different from the homomeric form and is insensitive to AOPP herbicides.[9] While broadleaf plants do have a homomeric ACCase in their cytosol, it is also not inhibited by these herbicides.[9][13]
This fundamental difference in the target enzyme at the site of fatty acid synthesis provides a robust mechanism for the selective control of grass weeds in broadleaf crops.
Mechanisms of Resistance
The extensive use of ACCase-inhibiting herbicides has led to the evolution of resistance in many weed populations. Resistance can arise from two primary mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ACCase gene that alter the herbicide-binding site.[13][17] These mutations reduce the affinity of fluazifop for the CT domain, rendering the enzyme less sensitive to inhibition. Several key amino acid substitutions have been identified that confer resistance to AOPP herbicides.[17][18][19]
| Amino Acid Substitution | Herbicide Class(es) Affected |
| Ile-1781-Leu | AOPPs and CHDs |
| Trp-2027-Cys | AOPPs |
| Ile-2041-Asn | AOPPs |
| Asp-2078-Gly | AOPPs and CHDs |
| Gly-2096-Ala | AOPPs |
This table is a summary of common mutations and may not be exhaustive.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include:
Experimental Protocols
Protocol 1: Extraction and Assay of ACCase Activity
This protocol describes a common method for measuring ACCase activity and its inhibition by herbicides. A colorimetric assay, such as the malachite green assay, which measures the release of inorganic phosphate from ATP hydrolysis, is a reliable non-radioactive method.[20][21]
Materials:
-
Plant tissue (e.g., young leaves)
-
Homogenization buffer (e.g., 100 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT, protease inhibitors)
-
Assay buffer (e.g., 100 mM Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 25 mM ATP, 120 mM NaHCO₃)[21]
-
Substrate solution (Acetyl-CoA)
-
Inhibitor stock solution (Fluazifop in DMSO)
-
Malachite green reagent
-
Microplate reader
Procedure:
-
Enzyme Extraction: a. Harvest and weigh fresh plant tissue. b. Homogenize the tissue in ice-cold homogenization buffer using a mortar and pestle or a homogenizer. c. Centrifuge the homogenate at 4°C to pellet cell debris. d. Collect the supernatant containing the crude enzyme extract.
-
ACCase Activity Assay (96-well plate format): a. To each well, add the assay buffer. b. Add the inhibitor solution at various concentrations (or DMSO for the control). c. Add the enzyme extract to each well. d. Initiate the reaction by adding the acetyl-CoA substrate solution.[21] e. Incubate at a controlled temperature (e.g., 30°C) for a defined period. f. Stop the reaction and measure the inorganic phosphate produced using the malachite green reagent according to the manufacturer's instructions. g. Read the absorbance on a microplate reader.
-
Data Analysis: a. Calculate the rate of ACCase activity. b. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[21]
Caption: Figure 2. Workflow for ACCase Inhibition Assay.
Conclusion
The mechanism of action of fluazifop-methyl is a well-defined example of targeted herbicide design. Its efficacy and selectivity are rooted in the specific inhibition of the homomeric plastidial ACCase in grasses, a vital enzyme in the fundamental pathway of fatty acid biosynthesis. Understanding the molecular interactions at the CT domain, the structural basis for selectivity, and the mechanisms of resistance is crucial for the continued development of effective weed management strategies and for addressing the challenge of herbicide resistance in agriculture.
References
-
Wright, T. R., et al. (2010). Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes. PNAS. [Link]
-
An Overview on Fatty Acid Synthesis and Ecological Consequences in Plants. Longdom Publishing. [Link]
-
Sasaki, Y., & Nagano, Y. (2004). Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Sasaki, Y., & Nagano, Y. (2004). Plant Acetyl-CoA Carboxylase: Structure, Biosynthesis, Regulation, and Gene Manipulation for Plant Breeding. Taylor & Francis Online. [Link]
-
Takano, H. K., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola. [Link]
-
Yu, Q., et al. (2007). The molecular bases for resistance to acetyl co-enzyme A carboxylase (ACCase) inhibiting herbicides in two target-based resistant biotypes of annual ryegrass (Lolium rigidum). Planta. [Link]
-
Sasaki, Y., & Nagano, Y. (2004). Plant Acetyl-CoA Carboxylase: Structure, Biosynthesis, Regulation, and Gene Manipulation for Plant Breeding. Bioscience, Biotechnology, and Biochemistry | Oxford Academic. [Link]
-
Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola. [Link]
-
Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciSpace. [Link]
-
Roesler, K. R., et al. (1994). Structure and expression of an Arabidopsis acetyl-coenzyme A carboxylase gene. Plant Physiology. [Link]
-
Acetyl-CoA carboxylase. Wikipedia. [Link]
-
Agostinetto, D., et al. (2003). Plant resistance to herbicides inhibitors of the enzyme acetyl coenzyme A carboxilase (ACCase). Weed Control Journal. [Link]
-
Tehranchian, P., et al. (2016). Resistance to aryloxyphenoxypropionate herbicides in Amazon sprangletop: Confirmation, control, and molecular basis of resistance. Pesticide Biochemistry and Physiology. [Link]
-
Délye, C., et al. (2005). Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass. Plant Physiology. [Link]
-
Wright, T. R., et al. (2010). Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes. PNAS. [Link]
-
Al-Khatib, K. Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms. [Link]
-
Osuna, M. D., et al. (2002). Basis of selectivity of cyhalofop-butyl in Oryza sativa L. Pesticide Biochemistry and Physiology. [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Salih, O. S., & Taha, Z. K. (2013). A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. PMC - NIH. [Link]
-
Li, N., et al. (2024). Regulation of Oil Biosynthesis and Genetic Improvement in Plants: Advances and Prospects. International Journal of Molecular Sciences. [Link]
-
Fatty Acid Biosynthesis in Plants — Metabolic Pathways, Structure and Organization. ResearchGate. [Link]
-
ACCase Activity Assays. Bio-protocol. [Link]
-
JMPR 2005 Report. [Link]
-
Liu, W., et al. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. PMC. [Link]
-
Li-Beisson, Y., et al. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science. [Link]
-
Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciELO. [Link]
-
Kim, H. U. (2020). Lipid Metabolism in Plants. PMC - NIH. [Link]
-
Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science | Cambridge University Press & Assessment. [Link]
-
Rani, S., et al. (2020). Sequence and structural similarities of ACCase protein of Phalaris minor and wheat: An insight to explain herbicide selectivity. PubMed Central. [Link]
-
Fluazifop-butyl (Ref: SL 236). AERU - University of Hertfordshire. [Link]
-
Kells, J. J., & Wanamarta, G. (1987). Uptake, translocation and metabolism of fluazifop-butyl in Setaria viridis. ResearchGate. [Link]
-
Fluazifop. Wikipedia. [Link]
-
Li, S., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. [Link]
-
Singh, V., et al. (2024). Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. MDPI. [Link]
Sources
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iskweb.co.jp [iskweb.co.jp]
- 4. longdom.org [longdom.org]
- 5. Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 8. Lipid Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Sequence and structural similarities of ACCase protein of Phalaris minor and wheat: An insight to explain herbicide selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 16. scispace.com [scispace.com]
- 17. The molecular bases for resistance to acetyl co-enzyme A carboxylase (ACCase) inhibiting herbicides in two target-based resistant biotypes of annual ryegrass (Lolium rigidum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resistance to aryloxyphenoxypropionate herbicides in Amazon sprangletop: Confirmation, control, and molecular basis of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
